molecular formula C16H15NO6 B5762075 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid

2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid

Cat. No. B5762075
M. Wt: 317.29 g/mol
InChI Key: WUMHJCCRQGYHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid, also known as DMB-H, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid is not fully understood, but studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are overexpressed in many types of cancer cells. By inhibiting HDAC activity, 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research. Additionally, 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid has been shown to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of using 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid. One potential area of research is in the development of 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid derivatives with improved anticancer and anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid and its potential applications in the treatment of oxidative stress-related and neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid in vivo, which could pave the way for its use in clinical trials.

Synthesis Methods

2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid can be synthesized through a multistep process involving the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-5-hydroxybenzoic acid. The final product is obtained through purification and recrystallization.

Scientific Research Applications

2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid has anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-14-4-3-10(18)7-13(14)16(20)21/h3-8,18H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMHJCCRQGYHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid

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